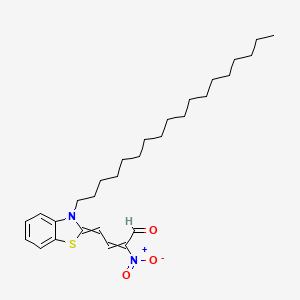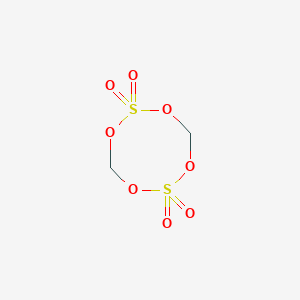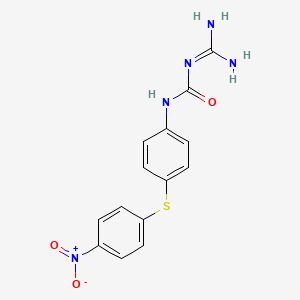
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the functional groups. The process often includes:
Formation of the Pyrrolidinyl Group: This can be achieved through the cyclization of N-(pyrimidinyl)-γ-aminobutyric acids.
Introduction of the Triiodophenyl Group: This step involves iodination reactions, where iodine atoms are introduced to the phenyl ring under controlled conditions.
Attachment of the Butyric Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxo-2-(1-pyrrolidinyl)ethoxy)acetic acid: Shares the pyrrolidinyl group but differs in the rest of the structure.
(2-Oxo-1-pyrrolidinyl)pyrimidines: Contains the pyrrolidinyl group but has a pyrimidine ring instead of the triiodophenyl group.
Uniqueness
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt is unique due to its combination of the triiodophenyl group and the butyric acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
21762-29-8 |
|---|---|
Molekularformel |
C14H13I3NNaO3 |
Molekulargewicht |
646.96 g/mol |
IUPAC-Name |
sodium;2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]butanoate |
InChI |
InChI=1S/C14H14I3NO3.Na/c1-2-7(14(20)21)11-8(15)6-9(16)13(12(11)17)18-5-3-4-10(18)19;/h6-7H,2-5H2,1H3,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
RPDVHRWFXVGKHV-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
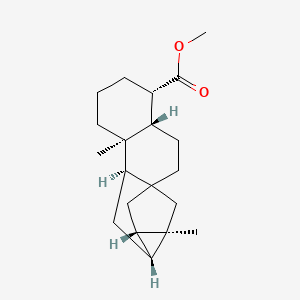

![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
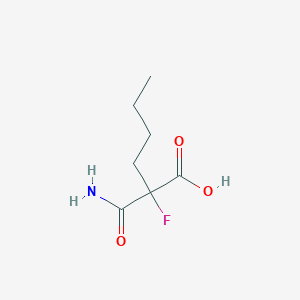
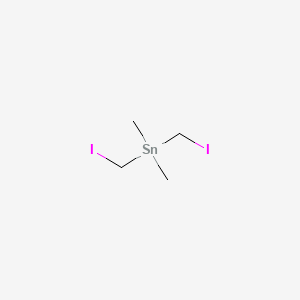

![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
